Reveromycin B is a natural product belonging to the reveromycin family. It was first isolated from a soil actinomycete of the genus Streptomyces. [] Reveromycin B is a polyketide-type antibiotic. [] It is known for its inhibitory activity against epidermal growth factor (EGF)-stimulated mitogen response in Balb/MK cells. [] Reveromycin B has garnered interest in scientific research due to its unique structure and biological activities, particularly its potential as an antitumor agent.
Reveromycin B is a natural product belonging to the class of reveromycins, which are known for their biological activities, particularly as inhibitors of protein synthesis. Reveromycin B has garnered attention due to its potential therapeutic applications, especially in cancer treatment and other diseases related to protein synthesis dysregulation.
Reveromycin B is classified as a polyketide antibiotic. Polyketides are synthesized by the polymerization of acetyl and propionyl units, leading to a diverse array of structures and biological activities. Reveromycin B's structure includes a spiroketal moiety, which is significant for its biological function .
The total synthesis of reveromycin B has been achieved through various methodologies. The most notable approaches involve stereoselective and convergent synthesis techniques.
Reveromycin B features a complex molecular structure characterized by:
The structural representation includes multiple stereocenters, contributing to its biological activity and specificity in targeting protein synthesis mechanisms .
Reveromycin B undergoes various chemical reactions that are pivotal for its synthesis and modification:
Reveromycin B exerts its biological effects primarily through inhibition of protein synthesis:
Relevant analyses include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) used to confirm purity and structural integrity during synthesis processes .
Reveromycin B has significant potential applications in scientific research:
Reveromycin B (RM-B) belongs to the reveromycin family of polyketide natural products characterized by a complex spiroacetal core and significant bioactivities. Its biosynthesis in Streptomyces species involves highly coordinated enzymatic processes governed by dedicated gene clusters, which enable precise structural assembly and functionalization.
The biosynthetic machinery for reveromycins is encoded within a 91-kb gene cluster (GenBank: AB568601.1) in Streptomyces sp. SN-593, now reclassified as Actinacidiphila reveromycinica SN-593 [6] [7]. This cluster comprises 21 open reading frames, including polyketide synthases (PKSs), tailoring enzymes, and regulatory elements. Key regulatory genes revP, revQ, and revU encode transcriptional activators: RevQ is a Streptomyces antibiotic regulatory protein (SARP), while RevU belongs to the LuxR family of regulators [4] [7]. The revU gene is indispensable, as its disruption abolishes reveromycin production entirely. External chemical inducers like β-carboline biomediators (e.g., BR-1) bind RevU, enhancing its affinity for promoter regions and upregulating the entire cluster [4] [5]. Flanking genes include transporters and oxidoreductases, suggesting coordinated efflux and redox maintenance during biosynthesis.
Table 1: Core Components of the Reveromycin Biosynthetic Gene Cluster
Gene | Protein Function | Role in RM-B Biosynthesis |
---|---|---|
revA, revB, revC, revD | Modular Polyketide Synthases (PKSs) | Assembly of polyketide backbone |
revG | Dihydroxy Ketone Synthase | Initiates spiroacetal formation |
revJ | Spiroacetal Synthase | Catalyzes stereospecific cyclization |
revI | Cytochrome P450 Oxygenase (CYP107E6) | C18-hydroxylation of RM-T precursor |
revU | LuxR Family Transcriptional Regulator | Cluster-wide gene expression activation |
revQ | SARP Family Transcriptional Regulator | Positive pathway control |
Reveromycin B’s carbon skeleton is assembled by four multifunctional PKSs (RevA, RevB, RevC, RevD) organized in a type I modular architecture [7] [10]. These PKSs operate via an assembly-line mechanism, where each module incorporates and modifies specific extender units:
Post-assembly, the linear polyketide undergoes cyclization and oxidative tailoring to form Reveromycin B’s signature 5,6-spiroacetal core, distinguishing it from the 6,6-spiroacetal in Reveromycin A [6] [10].
The spiroacetal core is pivotal for Reveromycin B’s bioactivity and is synthesized via a conserved two-step enzymatic cascade:
Notably, Reveromycin B’s 5,6-spiroacetal configuration is thermodynamically favored over Reveromycin A’s 6,6-system, reducing susceptibility to acid-catalyzed rearrangement and enhancing molecular stability [6] [10].
Late-stage functionalization diversifies reveromycin structures:
Table 2: P450revI Mutants and Altered Regioselectivity
P450revI Variant | Catalytic Activity | Product | Structural Impact |
---|---|---|---|
Wild-Type | C18-hydroxylation of RM-T | RM-T1 (18-hydroxy-RM-T) | Precursor for Reveromycin A |
A241L | C17-hydroxylation of RM-T | 17-Hydroxy-RM-T | Stabilized 6,6-spiroacetal core |
S89M/L287V/V391I | Trace C17-hydroxylation | Minor novel derivatives | Reduced catalytic efficiency |
Stable isotope feeding has clarified Reveromycin B’s biosynthetic logic:
Engineered host systems overcome native regulatory bottlenecks:
These approaches exemplify how pathway refactoring and chemical inducers can unlock the biosynthetic potential of reveromycin-producing strains.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7